molecular formula C14H20O2 B12943223 Methyl 4-(3-methylpentan-3-yl)benzoate

Methyl 4-(3-methylpentan-3-yl)benzoate

Cat. No.: B12943223
M. Wt: 220.31 g/mol
InChI Key: KVHAJOFTAOKBBE-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylpentan-3-yl)benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methylpentan-3-yl)benzoate typically involves the esterification of 4-(3-methylpentan-3-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NBS in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Benzylic halides.

Scientific Research Applications

Methyl 4-(3-methylpentan-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-methylpentan-3-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been studied for its potential to inhibit malate dehydrogenase, an enzyme involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Methyl 4-(3-methylpentan-3-yl)benzoate stands out due to its unique combination of a benzoate ester and a branched alkyl chain. This structure imparts specific chemical and physical properties that make it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 4-(3-methylpentan-3-yl)benzoate

InChI

InChI=1S/C14H20O2/c1-5-14(3,6-2)12-9-7-11(8-10-12)13(15)16-4/h7-10H,5-6H2,1-4H3

InChI Key

KVHAJOFTAOKBBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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